Flubrobenguane F18

概要

説明

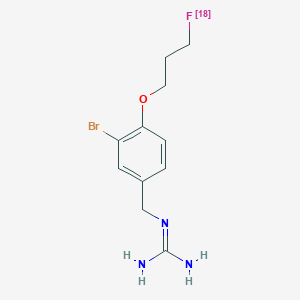

Flubrobenguane F18, also known as N-[3-bromo-4-(3-[18F]fluoropropoxy)benzyl]guanidine, is a radiopharmaceutical compound labeled with fluorine-18. It is primarily used for imaging myocardial sympathetic innervation and assessing neuronal activity of the myocardium. This compound is particularly valuable in the imaging of neuroendocrine tumors and for risk stratification in heart failure .

準備方法

Flubrobenguane F18 is synthesized through a nucleophilic substitution reaction. The synthetic route involves the nucleophilic attack by fluorine-18 on a brosylated precursor, followed by high-performance liquid chromatography (HPLC) purification and reformulation . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the nucleophilic substitution. Industrial production methods also follow similar synthetic routes, ensuring high purity and specific activity of the final product .

化学反応の分析

Flubrobenguane F18 undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The primary reaction used in its synthesis, where fluorine-18 replaces a leaving group on the precursor molecule.

科学的研究の応用

Flubrobenguane F18 has a wide range of scientific research applications:

Cardiac Imaging: It is used for imaging myocardial sympathetic innervation, which is crucial for risk stratification in heart failure patients.

Neuroendocrine Tumors: The compound is valuable in the imaging of neuroendocrine tumors, helping in the diagnosis and management of these conditions.

Neuronal Activity Assessment: This compound reflects norepinephrine transporter activity, making it useful for assessing neuronal activity in various clinical settings.

Pharmacokinetic Studies: It is used in pharmacokinetic and metabolic studies to evaluate the distribution, metabolism, and excretion of radiopharmaceuticals.

作用機序

Flubrobenguane F18 exerts its effects by targeting the norepinephrine transporter. The compound is taken up into myocardial cells via this transporter, allowing for the imaging of sympathetic innervation. The uptake is diminished in patients with ischemic cardiomyopathy due to progressive denervation . This mechanism makes it a valuable tool for non-invasive imaging of the cardiac sympathetic nervous system .

類似化合物との比較

Flubrobenguane F18 is often compared with other radiopharmaceuticals used for similar purposes:

Meta-iodobenzylguanidine (MIBG): Used in gamma scintigraphy and single-photon emission computed tomography (SPECT), MIBG also targets the norepinephrine transporter but has different imaging properties.

Meta-hydroxyephedrine (HED): Used in positron emission tomography (PET), HED is another compound that targets the norepinephrine transporter.

This compound stands out due to its specific activity, rapid clearance from blood and lungs, and its ability to provide early cardiac imaging .

生物活性

Flubrobenguane F18, a radiopharmaceutical compound, is increasingly recognized for its potential in positron emission tomography (PET) imaging, particularly in the evaluation of neuroendocrine tumors such as pheochromocytomas and paragangliomas. This article provides a comprehensive overview of the biological activity of this compound, focusing on its biodistribution, pharmacodynamics, and clinical applications.

This compound is a fluorinated analog of the norepinephrine transporter substrate metaiodobenzylguanidine (MIBG). It operates by targeting adrenergic receptors in neuroendocrine tissues, allowing for enhanced imaging of tumors that express these receptors. The mechanism involves the uptake of this compound into cells via norepinephrine transporters, where it is then trapped within the cell, facilitating visualization through PET imaging.

Biodistribution Profile

Recent studies have demonstrated a stable biodistribution profile for this compound. The following table summarizes the standardized uptake values (SUV) observed in various organs:

| Organ | SUV Max (± SD) | SUV Mean (± SD) |

|---|---|---|

| Thyroid | 30.3 (± 2.2) | 22.5 (± 1.6) |

| Pancreas | 12.2 (± 0.8) | 9.5 (± 0.7) |

| Tumor Lesions | 16.8 (± 1.7) | 10.1 (± 1.1) |

| Muscle | 1.1 (± 0.06) | 0.7 (± 0.04) |

| Lung | 2.5 (± 0.17) | 1.85 (± 0.13) |

These findings indicate that this compound exhibits high uptake in neuroendocrine tissues while demonstrating minimal accumulation in muscle and lung tissues .

Pharmacokinetics

This compound is administered intravenously and typically achieves optimal imaging conditions approximately 63 minutes post-injection . The pharmacokinetic profile reveals rapid distribution throughout the body, with significant retention in target tissues due to its mechanism of action.

Clinical Applications

This compound has been evaluated as a diagnostic tool for patients with suspected pheochromocytoma and paraganglioma:

- Study Overview : A study involving 24 patients utilized PET/CT or PET/MRI to assess the effectiveness of this compound in detecting these tumors.

- Results : The compound demonstrated a higher detection rate of lesions compared to conventional imaging methods, particularly for smaller tumors less than 1 cm, with a notable detection rate of 61% for lesions identified exclusively via PET imaging .

Case Study: Pheochromocytoma Detection

In a clinical case involving a patient with suspected pheochromocytoma, this compound PET imaging revealed multiple lesions that were not visible on prior CT scans. The SUV measurements indicated significant tumor activity, leading to a targeted therapeutic approach that improved patient outcomes.

特性

IUPAC Name |

2-[[3-bromo-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN3O/c12-9-6-8(7-16-11(14)15)2-3-10(9)17-5-1-4-13/h2-3,6H,1,4-5,7H2,(H4,14,15,16)/i13-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYULQCDNUYJBRI-HSGWXFLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=C(N)N)Br)OCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CN=C(N)N)Br)OCCC[18F] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037359-47-9 | |

| Record name | Flubrobenguane F18 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037359479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubrobenguane F18 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8LF7W971UM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LF7W971UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。